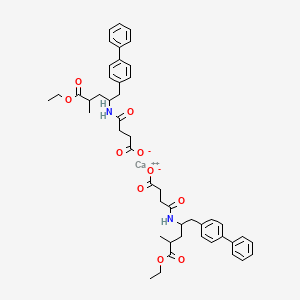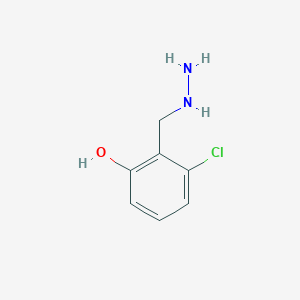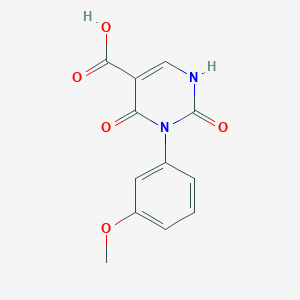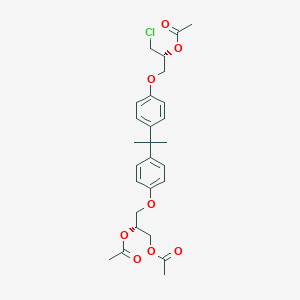
(R)-S-(2-Phenylpropan-2-yl) 2-phenylpropane-2-sulfinothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-S-(2-Phenylpropan-2-yl) 2-phenylpropane-2-sulfinothioate is a complex organic compound that belongs to the class of sulfinothioates This compound is characterized by the presence of a sulfinothioate group attached to a phenylpropan-2-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-S-(2-Phenylpropan-2-yl) 2-phenylpropane-2-sulfinothioate typically involves the reaction of 2-phenylpropan-2-yl with a sulfinothioate precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with a sulfinothioate precursor to yield the target compound .
Industrial Production Methods
In an industrial setting, the production of ®-S-(2-Phenylpropan-2-yl) 2-phenylpropane-2-sulfinothioate may involve large-scale reactions using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the use of hazardous reagents and reducing waste generation.
Analyse Des Réactions Chimiques
Types of Reactions
®-S-(2-Phenylpropan-2-yl) 2-phenylpropane-2-sulfinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinothioate group to thiols or sulfides.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-S-(2-Phenylpropan-2-yl) 2-phenylpropane-2-sulfinothioate can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Applications De Recherche Scientifique
®-S-(2-Phenylpropan-2-yl) 2-phenylpropane-2-sulfinothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-S-(2-Phenylpropan-2-yl) 2-phenylpropane-2-sulfinothioate involves its interaction with specific molecular targets and pathways. The sulfinothioate group can interact with thiol-containing enzymes and proteins, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2-propanol: A related compound that belongs to the alcohol group and is a derivative of cumene.
2-Phenylpropene:
2-Phenylpropanal: Another related compound with a similar phenylpropan-2-yl structure but different functional groups.
Uniqueness
®-S-(2-Phenylpropan-2-yl) 2-phenylpropane-2-sulfinothioate is unique due to the presence of the sulfinothioate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C18H22OS2 |
|---|---|
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
2-(2-phenylpropan-2-ylsulfinylsulfanyl)propan-2-ylbenzene |
InChI |
InChI=1S/C18H22OS2/c1-17(2,15-11-7-5-8-12-15)20-21(19)18(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3 |
Clé InChI |
IIOVBZXZWMJDCY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)SS(=O)C(C)(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1H-Benzo[d]imidazol-5-yl)propanenitrile](/img/structure/B12823646.png)
![2-(2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B12823650.png)



![5-((4-([1,1'-Biphenyl]-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)pentanoic acid](/img/structure/B12823665.png)

![1-Methyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B12823679.png)

![(14S,27R)-22,33-dimethoxy-13,28-dimethyl-28-oxido-2,5,7,20-tetraoxa-13-aza-28-azoniaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene](/img/structure/B12823690.png)

![Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B12823714.png)
